Potassium dec-1-ynyltrifluoroborate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium dec-1-ynyltrifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with dec-1-yne in the presence of a base such as potassium hydroxide . The reaction is typically carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium dec-1-ynyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium hydroxide and dec-1-yne, with the reaction typically carried out under an inert atmosphere.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
Potassium dec-1-ynyltrifluoroborate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Researchers use it to synthesize potential pharmaceutical compounds.
Material Science: It is employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of potassium dec-1-ynyltrifluoroborate involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in Suzuki-Miyaura reactions. The trifluoroborate group enhances its stability and reactivity, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Potassium ethynyltrifluoroborate
- Potassium 1-hexyneyltrifluoroborate
- Potassium bromo- and iodomethyltrifluoroborates
Uniqueness
Potassium dec-1-ynyltrifluoroborate is unique due to its longer carbon chain, which can influence its reactivity and the types of products formed in reactions. This makes it particularly useful in synthesizing compounds with specific structural requirements .
Properties
IUPAC Name |
potassium;dec-1-ynyl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h2-8H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYJVHZQINQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CCCCCCCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635628 | |
Record name | Potassium (dec-1-yn-1-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485338-90-7 | |
Record name | Potassium (dec-1-yn-1-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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